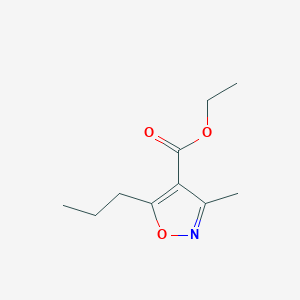

6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione

Overview

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Techniques : 6-Phenyl-1,3,5-triazine derivatives, related to 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione, have been synthesized through reactions with different compounds, showcasing the versatility and potential for various derivatives. These compounds have been analyzed using X-ray crystallography, revealing detailed structural information (Wang Qing-min et al., 2004).

Environmental and Biological Impacts

- Metabolites in Environment : Research has identified metabolites of similar triazine compounds in soil and vegetation, indicating the environmental persistence and transformation of these chemicals. This is critical for understanding their long-term environmental impact (J. Fischer & J. L. Michael, 1995).

- Effect on Photosynthesis : Studies on the effects of hexazinone, a compound structurally related to this compound, and its metabolites on photosynthesis of plants like loblolly pine have been conducted, providing insights into the ecological interactions of these compounds (S. Sung et al., 1985).

Chemical Transformations and Reactions

- Heterocyclic Transformations : Research on 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones, which are chemically similar to this compound, has led to the development of methods for their transformation into other heterocyclic compounds. This highlights the potential for creating a variety of bioactive molecules (Harjit Singh et al., 1992).

Potential Applications in Drug Development

- Antitumor Agent Synthesis : The synthesis of triazolyl- and triazinyl-quinazolinediones, structurally related to this compound, has been explored for potential antitumor applications. These compounds have shown significant potency against human cell lines in preliminary studies, suggesting their potential use in cancer therapy (Abeer N. Al-Romaizan et al., 2019).

Analytical Techniques and Environmental Monitoring

- Analytical Methods for Detection : Advanced analytical techniques like thermospray ionization liquid chromatography-mass spectrometry and chemical ionization gas chromatography-mass spectrometry have been employed to detect and analyze metabolites of triazine compounds in environmental samples. This is crucial for monitoring their presence and impact in ecosystems (J. Fischer & J. L. Michael, 1995).

Mechanism of Action

Target of Action

It is known that similar compounds, such as pyrimidines, have been found to exhibit anti-inflammatory effects . They do this by inhibiting the expression and activities of certain vital inflammatory mediators .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to inhibit their activity, leading to a reduction in inflammation .

Biochemical Pathways

Related compounds have been found to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione may affect similar pathways.

Result of Action

It can be inferred from related compounds that it may lead to a reduction in inflammation .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and cellular signaling. The compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in nucleotide synthesis, thereby influencing DNA and RNA synthesis . Additionally, this compound can form complexes with proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . Its impact on cellular metabolism includes alterations in the flux of metabolic intermediates and changes in the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. For example, this compound may inhibit the activity of kinases involved in cell signaling, thereby modulating downstream effects on gene expression and cellular functions . Additionally, the compound can induce changes in gene expression by interacting with transcriptional regulators, leading to altered transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism . These effects are often dose-dependent and can vary based on the specific cellular context .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to understand its pharmacological potential and toxicity. Different dosages of the compound have been administered to assess its therapeutic and adverse effects. At lower doses, this compound has shown beneficial effects, such as modulation of metabolic pathways and improvement in disease symptoms . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence the activity of enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives . Additionally, this compound can affect the flux of metabolic intermediates in pathways such as glycolysis and the citric acid cycle . These interactions can result in altered metabolic states and have implications for cellular energy balance and biosynthesis .

properties

IUPAC Name |

6-(dibutylamino)-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDUVFYDTIBKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20757963 | |

| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20757963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92521-64-7 | |

| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20757963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1469548.png)

![Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B1469549.png)

![2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B1469551.png)

![(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1469557.png)

![(E)-Methyl 3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)acrylate](/img/structure/B1469559.png)